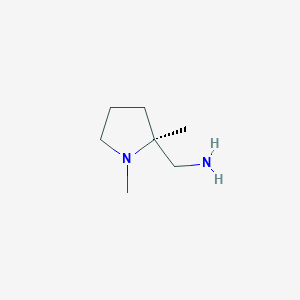
Lenvatinib Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenvatinib Impurity 7 is a chemical compound associated with the pharmaceutical drug lenvatinib, a multikinase inhibitor used primarily in cancer treatment. This impurity is often studied to ensure the purity and efficacy of lenvatinib during its production and storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenvatinib, and consequently its impurities, involves multiple steps. One common method starts with 4-amino-3-chloro-phenol and 4-chloro-7-methoxyquinoline-6-carboxamide. The process includes the conversion of 4-amino-3-chloro-phenol into a phenyl carbamate derivative, followed by a reaction with cyclopropylamine, and finally coupling with 4-chloro-7-methoxyquinoline-6-carboxamide .
Industrial Production Methods
Industrial production of lenvatinib and its impurities involves stringent quality control measures to ensure the final product’s purity. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to develop stability-indicating methods for lenvatinib, ensuring minimal environmental impact and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Lenvatinib Impurity 7 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The conditions vary depending on the desired reaction, such as acidic or basic environments for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic hydrolysis can lead to the formation of multiple degradation products .
Applications De Recherche Scientifique
Lenvatinib Impurity 7 is primarily used in analytical method development and validation. It helps in ensuring the quality and stability of lenvatinib during its production. Additionally, it is used in research to understand the degradation pathways and potential side effects of lenvatinib .
Mécanisme D'action
The mechanism of action of lenvatinib involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, platelet-derived growth factor receptor-alpha, and others. This inhibition leads to the suppression of tumor growth and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: Another multikinase inhibitor used in cancer treatment.
Sunitinib: A similar compound with a broader range of kinase targets.
Uniqueness
Lenvatinib Impurity 7 is unique in its specific association with lenvatinib. Its study is crucial for ensuring the purity and efficacy of lenvatinib, making it distinct from impurities associated with other multikinase inhibitors .
Propriétés
Formule moléculaire |
C45H42Cl2N8O8 |
|---|---|
Poids moléculaire |
893.8 g/mol |
Nom IUPAC |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[2-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]propan-2-yl]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C45H42Cl2N8O8/c1-45(2,54-41(56)29-19-27-35(21-39(29)60-3)48-15-13-37(27)62-25-9-11-33(31(46)17-25)52-43(58)50-23-5-6-23)55-42(57)30-20-28-36(22-40(30)61-4)49-16-14-38(28)63-26-10-12-34(32(47)18-26)53-44(59)51-24-7-8-24/h9-24H,5-8H2,1-4H3,(H,54,56)(H,55,57)(H2,50,52,58)(H2,51,53,59) |
Clé InChI |
HLAXSOCVLBXYPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


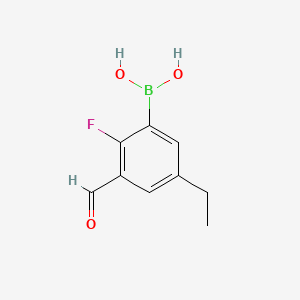
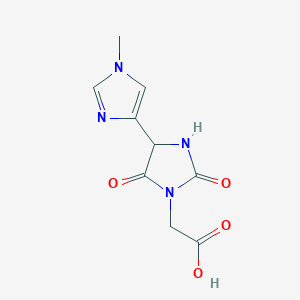
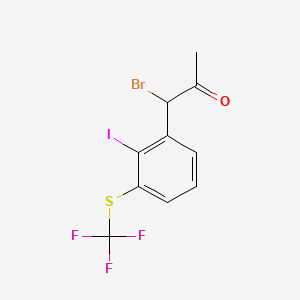
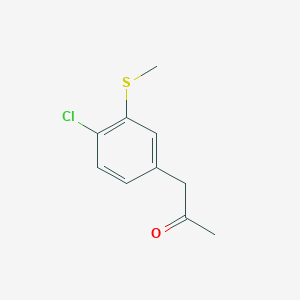
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
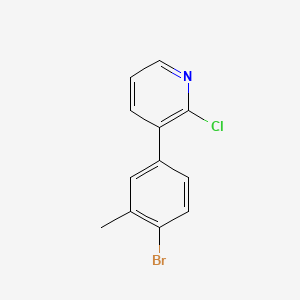
![5-Methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B14037633.png)

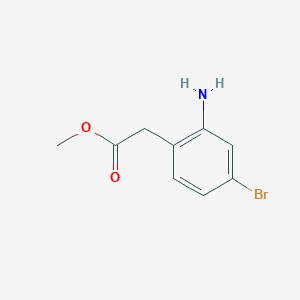

![o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B14037646.png)
